tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18602400
Molecular Formula: C13H25NO5S
Molecular Weight: 307.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H25NO5S |
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Molecular Weight | 307.41 g/mol |
IUPAC Name | tert-butyl 3-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-7-6-8-14(9-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
Standard InChI Key | ULXVSOLOIIXGLY-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CCCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, reflects its piperidine backbone substituted with a Boc group and a methylsulfonyloxyethyl chain. Key structural attributes include:
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Piperidine ring: A six-membered amine ring providing conformational rigidity.
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tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis.
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Methylsulfonyloxyethyl side chain: A sulfonate ester moiety that enhances electrophilicity, facilitating nucleophilic substitution reactions .
The stereochemistry at the 3-position of the piperidine ring is critical for biological activity, though specific enantiomeric data for this compound remain under investigation .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 307.41 g/mol | |
LogP (Partition Coefficient) | 3.02 | |
Topological Polar Surface Area | 81.29 Ų | |
Solubility | 1.14 mg/mL in water |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves mesylation of a hydroxyl precursor. A representative method includes:
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Starting Material: tert-Butyl 3-(1-hydroxyethyl)piperidine-1-carboxylate.
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Mesylation: Reaction with methanesulfonyl chloride () in the presence of a base (e.g., triethylamine) in dichloromethane () at 0–25°C .
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Workup: Purification via column chromatography (ethyl acetate/hexane) yields the product in >90% purity .
Reaction Scheme:
Optimization and Yield
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Temperature: Reactions conducted at 0°C minimize side reactions (e.g., elimination) .
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Solvent: Dichloromethane () or toluene are preferred for their inertness and solubility properties .
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Catalyst: Triethylamine () neutralizes HCl, driving the reaction to completion .
Table 2: Synthesis Conditions and Yields
Condition | Value | Yield (%) | Source |
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Solvent | Dichloromethane | 92–98 | |
Temperature | 0–25°C | 89–100 | |
Reaction Time | 1–4 hours | 89–100 |
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s sulfonate ester serves as a leaving group, enabling:
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Nucleophilic Displacement: Synthesis of azides, amines, or thioethers for click chemistry applications .
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Peptide Mimetics: Incorporation into protease-resistant scaffolds for drug design .
Case Study: Anti-inflammatory Agent Development
A 2024 study utilized this compound to synthesize a caspase-1 inhibitor, demonstrating 70% reduction in IL-18 levels in murine models of colitis .
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